molecular formula C14H20N2O B8321402 1-benzyloctahydro-1H-pyrido[3,4-b][1,4]oxazine

1-benzyloctahydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No. B8321402
M. Wt: 232.32 g/mol
InChI Key: OLWKHFKTUXKTFC-UHFFFAOYSA-N
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Patent
US08846657B2

Procedure details

To a mixture of trans-tert-butyl 1-benzyloctahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate (82 g, 246 mmol) in EtOAc (500 mL) at 0° C. was added HCl in EtOAc (1500 mL, 4 M) dropwise. The reaction was stirred at room temperature for 2 hours. The mixture was concentrated to afford 1-benzyloctahydro-1H-pyrido[3,4-b][1,4]oxazine as a mixture of trans diastereomers.
Name
trans-tert-butyl 1-benzyloctahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][C@@H:10]2[CH2:14][N:15](C(OC(C)(C)C)=O)[CH2:16][CH2:17][C@@H:9]12)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>CCOC(C)=O>[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]2[CH2:14][NH:15][CH2:16][CH2:17][CH:9]12)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
trans-tert-butyl 1-benzyloctahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate
Quantity
82 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@H]2[C@H](OCC1)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2C(OCC1)CNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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